(2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound designed with a complex molecular structure, frequently studied in pharmaceutical and chemical research. This compound's unique combination of aromatic and heterocyclic elements makes it of particular interest for its potential applications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common route may start with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid through a chlorination reaction with thionyl chloride. The key intermediate, 6-ethyl-5-fluoropyrimidin-4-ol, can be synthesized via ethylation of 4-hydroxy-6-ethyl-5-fluoropyrimidine. The final step generally involves a coupling reaction between the synthesized intermediates in the presence of pyrrolidine under controlled conditions, such as appropriate temperature and solvent choice.
Industrial Production Methods
Industrially, the production of this compound may involve automated synthesis using flow chemistry techniques to enhance yield and purity. Standard procedures include high-throughput screening to optimize reaction parameters and continuous monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone undergoes various reactions, including:
Oxidation: : It can be oxidized to form corresponding ketones or acids.
Reduction: : Reduction can yield alcohols or amines, depending on the specific conditions.
Substitution: : Halogenated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: : Reagents such as sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution.
Major Products Formed
Oxidation: : Oxidized forms may include carboxylic acids or ketones.
Reduction: : Reduced products can include secondary alcohols or amines.
Substitution: : Substituted products often involve different functional groups replacing the halogen.
Scientific Research Applications
In Chemistry
Catalysis: : As a ligand in catalytic cycles.
Organic Synthesis : Intermediate in the synthesis of more complex molecules.
In Biology
Enzyme Inhibition : Potential inhibitor for certain enzymes due to its structural attributes.
Molecular Probes : Used in the study of biological pathways and cellular processes.
In Medicine
Drug Development : Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
In Industry
Material Science : Utilized in the development of advanced materials with specific properties.
Polymer Chemistry : Component in the synthesis of specialized polymers.
Mechanism of Action
The mechanism by which (2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects largely depends on its interaction with molecular targets such as enzymes or receptors. Its mode of action typically involves binding to specific sites on enzymes, thereby inhibiting their activity, or interacting with cellular receptors to modulate signaling pathways.
Molecular Targets and Pathways
Enzymes : Targeting enzymes involved in metabolic pathways.
Receptors : Modulating receptor-mediated signaling processes.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as (2-Chlorophenyl)(3-((5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone or (2-Bromophenyl)(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone, (2-Chlorophenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its specific combination of halogens and alkyl groups, which confer unique chemical properties
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYRRNYJYNVVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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